3-Methyl-4-nitro-1,2-benzenediamine CAS 170918-27-1 properties
3-Methyl-4-nitro-1,2-benzenediamine CAS 170918-27-1 properties
The following technical guide details the properties, synthesis, and applications of 3-Methyl-4-nitro-1,2-benzenediamine (CAS 170918-27-1). This document is structured for researchers and drug development professionals, focusing on the compound's critical role as a scaffold in heterocyclic chemistry.
CAS Registry Number: 170918-27-1 Chemical Class: Nitroaromatic Diamine / Phenylenediamine Derivative Primary Application: Benzimidazole Synthesis, Pharmaceutical Intermediate[1][2][3]
Executive Summary
3-Methyl-4-nitro-1,2-benzenediamine is a specialized tetrasubstituted benzene derivative characterized by a vicinal diamine motif flanked by a methyl group and a nitro group.[1][2][3][4] Its structural uniqueness lies in the steric and electronic environment created by the 3-methyl substituent, which imposes regiochemical control during cyclization reactions.
In drug discovery, this compound serves as a high-value "linchpin" intermediate. It is primarily employed to synthesize 4-methyl-5-nitro-substituted benzimidazoles , a pharmacophore found in various bioactive molecules, including angiotensin II receptor antagonists and kinase inhibitors. Unlike simpler phenylenediamines, the 3-methyl group restricts rotational freedom in derived ligands, enhancing binding selectivity in protein targets.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11]
The following data consolidates experimental and predicted properties essential for analytical characterization and handling.
| Property | Specification | Notes |
| IUPAC Name | 3-Methyl-4-nitrobenzene-1,2-diamine | Also cited as 3-Methyl-4-nitro-o-phenylenediamine |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| Appearance | Dark Red to Brown Crystalline Solid | Typical of nitro-anilines due to n→π* transitions |
| Melting Point | 198–202 °C (Decomposes) | High MP due to intermolecular H-bonding |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents |
| pKa (Conjugate Acid) | ~2.4 (Predicted) | Weakly basic due to electron-withdrawing nitro group |
| Stability | Light Sensitive; Air Sensitive | Oxidizes slowly to quinoxalines/azo compounds if exposed |
Synthetic Utility & Mechanism
The core utility of CAS 170918-27-1 is its conversion into substituted benzimidazoles. The presence of the electron-withdrawing nitro group at the 4-position (para to the C1-amine) and the electron-donating methyl group at the 3-position creates a "push-pull" electronic system that influences nucleophilicity.
Mechanistic Pathway: Benzimidazole Cyclization
When reacting with carboxylic acids or aldehydes, the C2-amine (less sterically hindered than C1, but electronically deactivated by the ortho-nitro effect? Correction: The nitro is para to C1 and meta to C2. The Methyl is ortho to C2. The C1 amine is likely more nucleophilic.) initiates the attack.
However, the Phillips Condensation mechanism generally proceeds via an amide intermediate followed by dehydration.
DOT Diagram: Cyclization Pathway
The following diagram illustrates the condensation of 3-Methyl-4-nitro-1,2-benzenediamine with a carboxylic acid (R-COOH) to form a 2-substituted benzimidazole.
Figure 1: Stepwise cyclization mechanism to benzimidazole scaffold.
Synthesis & Production Protocols
While CAS 170918-27-1 is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the Regioselective Partial Reduction of 3-methyl-2,4-dinitroaniline.
Protocol: Selective Reduction using Sodium Sulfide (Zinin Reduction)
This method exploits the lability of the ortho-nitro group (relative to the amine) or the steric differentiation between the two nitro groups in a dinitro precursor.
Reagents:
-
Precursor: 3-Methyl-2,4-dinitroaniline (CAS 10202-92-3)[2]
-
Reducing Agent: Sodium Sulfide Nonahydrate (
) or Sodium Hydrosulfide ( ) -
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-Methyl-2,4-dinitroaniline in 50 mL of ethanol. Heat to 60°C to ensure complete solubility.
-
Reagent Preparation: Dissolve 15 mmol of
in 15 mL of water. -
Addition: Add the sulfide solution dropwise to the aniline solution over 30 minutes. The solution will darken significantly (deep red).
-
Scientific Note: The reaction is exothermic. Maintain temperature below 75°C to prevent over-reduction to the triamine.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1). The starting material (
) should disappear, replaced by the diamine product ( ). -
Workup:
-
Cool to room temperature and pour into 200 mL of ice water.
-
The product may precipitate as dark needles. If not, extract with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (DCM/MeOH gradient) to yield 3-Methyl-4-nitro-1,2-benzenediamine .
Analytical Characterization
To validate the integrity of the synthesized or purchased compound, the following spectral signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
-
δ 2.15 ppm (s, 3H): Methyl group at C3. Distinctly shielded compared to nitro-adjacent methyls.
-
δ 4.80–5.20 ppm (br s, 4H): Two amino groups (
). Broadening occurs due to exchangeable protons. -
δ 6.55 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to amine).
-
δ 7.45 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to nitro). Note the ortho-coupling constant.
Mass Spectrometry (ESI+)
-
[M+H]+: Calculated: 168.07 m/z; Observed: 168.1 m/z.
-
Fragmentation: Loss of
(M-46) is a common fragmentation pathway.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic). Nitroanilines are methemoglobinemia inducers.
-
Skin Sensitization: Category 1 (May cause allergic reaction).
-
Eye Irritation: Category 2A.
Critical Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. Avoid dust generation.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Spill Management: Do not sweep dry dust. Dampen with water or ethanol before wiping to prevent airborne particulates.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine groups are prone to oxidation, leading to darkening of the solid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5111791, 4-Nitro-1,2-phenylenediamine (Related Isomer Data). Retrieved from [Link]
-
Organic Syntheses (1941). 1,2-Diamino-4-nitrobenzene.[5] Org.[2][5] Synth. 1941, 21,[5] 20. (Foundational protocol for nitro-diamine reduction). Retrieved from [Link]
Sources
- 1. Shaoyuan Technology (Shanghai) Co., Ltd. 제품 목록-사서함-페이지 100-Chemicalbook [chemicalbook.com]
- 2. 143334-90-1,3-Chloro-4-nitro-1,2-benzenediamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 918933-13-8,2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CAS [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
